molecular formula C10H12FNO B2992839 1-(5-Amino-2-fluorophenyl)butan-1-one CAS No. 1864961-13-6

1-(5-Amino-2-fluorophenyl)butan-1-one

Cat. No. B2992839
CAS RN: 1864961-13-6
M. Wt: 181.21
InChI Key: ICMNCQYCSLRZSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Amino-2-fluorophenyl)butan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as 5F-ADB, and it belongs to the class of synthetic cannabinoids. Synthetic cannabinoids are human-made chemicals that are designed to mimic the effects of natural cannabinoids found in the cannabis plant. 5F-ADB is a potent synthetic cannabinoid that has been used in various scientific studies to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-fluorophenyl)butan-1-one involves binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding leads to the activation of these receptors, which results in various physiological effects. The exact mechanism of action of 5F-ADB is still under investigation, and further research is needed to understand its full potential.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-Amino-2-fluorophenyl)butan-1-one are still being studied. However, some studies have shown that this compound can lead to various effects such as altered perception, increased heart rate, and changes in blood pressure. These effects are similar to those observed with natural cannabinoids found in the cannabis plant.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-(5-Amino-2-fluorophenyl)butan-1-one in lab experiments is its potency. This compound is highly potent and can produce robust effects at low concentrations. However, one of the limitations of using 5F-ADB in lab experiments is its potential for abuse. This compound is a synthetic cannabinoid and can be abused for its psychoactive effects. Therefore, researchers need to take appropriate precautions when handling this compound.

Future Directions

There are several future directions for research on 1-(5-Amino-2-fluorophenyl)butan-1-one. One of the primary areas of research is the development of new treatments for neurological disorders. Understanding the mechanism of action of 5F-ADB can help develop new drugs that can target the endocannabinoid system and provide relief for various neurological disorders. Another area of research is the development of new synthetic cannabinoids that are safer and more effective than 5F-ADB. Researchers are working to develop new compounds that can mimic the effects of natural cannabinoids without the potential for abuse.
Conclusion:
In conclusion, 1-(5-Amino-2-fluorophenyl)butan-1-one is a potent synthetic cannabinoid that has gained significant attention in the scientific community. This compound has been used in various studies to understand its mechanism of action and potential therapeutic applications. Further research is needed to understand the full potential of 5F-ADB and develop new treatments for various neurological disorders. Researchers need to take appropriate precautions when handling this compound due to its potential for abuse.

Synthesis Methods

The synthesis of 1-(5-Amino-2-fluorophenyl)butan-1-one involves several steps. The first step involves the reaction of 5-amino-2-fluorobenzonitrile with 1-chlorobutan-1-one in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with an acid to obtain the final product, 1-(5-Amino-2-fluorophenyl)butan-1-one. This synthesis method has been optimized to obtain high yields of the final product.

Scientific Research Applications

The potential applications of 1-(5-Amino-2-fluorophenyl)butan-1-one in scientific research are vast. This compound has been used in various studies to understand its mechanism of action and potential therapeutic applications. One of the primary applications of 5F-ADB is in the field of neuroscience. This compound has been shown to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, mood, and appetite. Understanding the mechanism of action of 5F-ADB can help develop new treatments for various neurological disorders.

properties

IUPAC Name

1-(5-amino-2-fluorophenyl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h4-6H,2-3,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMNCQYCSLRZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=CC(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1864961-13-6
Record name 1-(5-amino-2-fluorophenyl)butan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.